molecular formula C12H15NO6S B2697918 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid CAS No. 1009595-24-7

2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid

Cat. No. B2697918
CAS RN: 1009595-24-7
M. Wt: 301.31
InChI Key: JBVUPFJZEUPOOC-UHFFFAOYSA-N
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Description

“2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C12H15NO6S .


Synthesis Analysis

The synthesis of related compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The synthesized compounds are characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .


Molecular Structure Analysis

The molecular structure of the related compound 2H-1,5-Benzodioxepin, 3,4-dihydro- has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization by treatment with a mixture of sodamide and a solvent selected preferably from dimethyl sulfoxide (DMSO), dimethylformamide (DMF), sulfolane, benzene, toluene or xylene .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 3,4-Dihydro-2H-1,5-benzodioxepin include a molecular weight of 150.18, and it is available in either liquid or solid form .

Scientific Research Applications

  • Synthetic Applications :

    • The compound is used in the synthesis of biologically active molecules. For instance, a study described a method for preparing 3-(aminothiocarbonylthio)propanoic acids, intermediates in synthesizing biologically active 2-thioxo-l,3thiazan-4-ones, which are structurally related to 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid (M. M. Orlinskii, 1996).
  • Pharmacological Research :

    • Studies have investigated the pharmacological properties of related compounds. For example, the activity of 2-amino-7-phosphonoheptanoic acid, a structurally similar compound, was examined for anxiolytic activity in animal models (D. Stephens et al., 2004).
  • Organic Chemistry and Compound Synthesis :

    • In organic chemistry, the compound is involved in novel synthesis methods. A study described a novel isocyanide-based three-component synthesis of benzimidazo[1,2-a][1,4]diazepinones using a related compound (M. Ghandi, N. Zarezadeh, Abuzar Taheri, 2011).
    • Another study explored fluorescence derivatization of amino acids with related compounds, showing its potential in creating fluorescent derivatives for biological assays (V. Frade et al., 2007).
  • Clinical Research and Drug Development :

    • The compound is also significant in the development of new drugs. For instance, a study conducted on a new angiotensin-converting enzyme inhibitor and its active metabolite involved compounds structurally similar to this compound (G. Kaiser et al., 1987).
  • Chemical Analysis and Characterization :

    • There is research focused on the chemical analysis and characterization of compounds with a similar structure. A study described the synthesis and microbial studies of new pyridine derivatives, showcasing the application of related compounds in creating novel chemical entities (N. Patel, S. N. Agravat, 2007).

Safety and Hazards

The safety information for the related compound 3,4-Dihydro-2H-1,5-benzodioxepin indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

The future directions for the research on “2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid” and related compounds could involve further exploration of their antioxidant, antimicrobial, and anti-inflammatory activities . Additionally, molecular docking studies could be conducted to understand the interaction modes and binding affinity of these compounds with the active sites of various enzymes .

properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVUPFJZEUPOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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